molecular formula C9H18N2O2 B7919700 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone

Cat. No.: B7919700
M. Wt: 186.25 g/mol
InChI Key: NNLLSNLQBYLQCR-UHFFFAOYSA-N
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Description

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone is a chemical compound with the molecular formula C9H18N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reaction of 2-(methoxymethyl)piperidine with an aminoethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industrial Applications: It is employed in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction pathways and altering physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)piperidine
  • 1-(Methoxymethyl)piperidine
  • 2-(Methoxymethyl)piperidine

Uniqueness

2-Amino-1-(2-(methoxymethyl)piperidin-1-yl)ethanone is unique due to the presence of both an amino group and a methoxymethyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a pharmacologically active molecule set it apart from other similar compounds.

Properties

IUPAC Name

2-amino-1-[2-(methoxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-8-4-2-3-5-11(8)9(12)6-10/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLLSNLQBYLQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCCN1C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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